molecular formula C27H36N8O5 B040496 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide CAS No. 115388-96-0

1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide

Cat. No.: B040496
CAS No.: 115388-96-0
M. Wt: 552.6 g/mol
InChI Key: YDMBNDUHUNWWRP-UHFFFAOYSA-N
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Description

1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is a useful research compound. Its molecular formula is C27H36N8O5 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Piperidine Derivatives in Scientific Research

Piperidine derivatives are a significant class of compounds in medicinal chemistry and drug design. They are involved in the synthesis of various pharmaceuticals and show activity across a broad spectrum of biological actions. For example, piperidine rings are found in many drugs acting on the central nervous system (CNS), highlighting their importance in developing treatments for CNS disorders (Saganuwan, 2017). Piperidine and its derivatives have been identified as crucial functional groups likely to become sources for synthesizing novel CNS drugs, given their prevalence in compounds with CNS effects ranging from depression and euphoria to convulsion.

Nitroaniline and Aminobenzenesulfonamide in Research

Nitroaniline derivatives have been explored for their potential in various applications, including the synthesis of cyclic compounds containing aminobenzenesulfonamide. These compounds have versatile roles in organic synthesis and pharmaceutical development, serving as building blocks for creating complex molecules with potential therapeutic applications (Kaneda, 2020). The review by Kaneda discusses the synthesis and characterization of novel cyclic compounds with aminobenzenesulfonamide, highlighting the significance of these derivatives in both organic syntheses and the pharmaceutical industry.

Antifungal and Antitumor Activities

Research into Piper species has uncovered compounds with antifungal activities, suggesting potential pharmaceutical or agricultural fungicide development (Xu & Li, 2011). Additionally, imidazole derivatives, including nitro-imidazole and imidazolylpeptides, have been reviewed for their antitumor activities, underscoring the search for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).

Mechanism of Action

Target of Action

The primary target of D-Phe-Pip-Arg-PNA, also known as 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide or S-2238(Thrombin Substrate), is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

D-Phe-Pip-Arg-PNA acts as a chromogenic substrate for thrombin . The compound is a short peptide covalently bound to pNA (4-nitroaniline). When thrombin acts on this compound, it cleaves off a free pNA . This cleavage can be quantitatively detected by a spectrophotometer , providing a measure of thrombin activity .

Biochemical Pathways

The action of D-Phe-Pip-Arg-PNA is involved in the coagulation cascade, specifically in the measurement of thrombin activity . Thrombin, in turn, plays a central role in the coagulation cascade, cleaving fibrinogen to form fibrin, which is the main component of blood clots . Therefore, the action of D-Phe-Pip-Arg-PNA can indirectly affect the formation of blood clots.

Pharmacokinetics

It is known that the compound is stable until its expiry date if stored at 2-8°c . It is also hygroscopic and should be stored dry . A solution of 1 mmol/L in water is stable for more than 6 months at 2-8°C .

Result of Action

The action of D-Phe-Pip-Arg-PNA results in the cleavage of the compound by thrombin, releasing a free pNA . This release can be detected by a spectrophotometer, providing a quantitative measure of thrombin activity . This can be used to assess the function of the coagulation cascade and the formation of blood clots .

Action Environment

The action of D-Phe-Pip-Arg-PNA is influenced by environmental factors such as temperature and light. The compound is stable until its expiry date if stored at 2-8°C . It should also be protected from light . Furthermore, the compound is hygroscopic, meaning it absorbs moisture from the air, so it should be stored dry . Contamination by microorganisms may cause hydrolysis .

Biochemical Analysis

Biochemical Properties

D-Phe-Pip-Arg-PNA is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using D-Phe-Pip-Arg-PNA is sensitive, accurate, and easy to perform .

Molecular Mechanism

The molecular mechanism of D-Phe-Pip-Arg-PNA involves its cleavage by thrombin. Thrombin, a serine protease, cleaves the peptide bond in D-Phe-Pip-Arg-PNA, releasing a free pNA (4-nitroaniline). This cleavage can be quantitatively detected by a spectrophotometer .

Temporal Effects in Laboratory Settings

D-Phe-Pip-Arg-PNA is stable until the expiry date if stored at 2-8°C . It should be stored dry as it is hygroscopic . A 1 mmol/L solution in H2O is stable for more than 6 months at 2-8°C . Contamination by microorganisms may cause hydrolysis .

Metabolic Pathways

D-Phe-Pip-Arg-PNA is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot. It is a substrate for thrombin, which cleaves it to release a free pNA .

Properties

IUPAC Name

1-(2-amino-3-phenylpropanoyl)-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMBNDUHUNWWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115388-96-0
Record name D-Phe-L-pipecolyl-Arg-p-nitroanilide dihydrochloride
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